1-(Piperidin-4-yl)azetidin-3-ol hydrochloride
Description
Properties
IUPAC Name |
1-piperidin-4-ylazetidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c11-8-5-10(6-8)7-1-3-9-4-2-7;/h7-9,11H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCXZOWUBFIUTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC(C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride typically involves the reaction of piperidine with azetidin-3-ol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The hydrochloride salt is formed by treating the resulting product with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in solid form and stored under inert conditions to maintain its stability .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group (-OH) on the azetidine ring undergoes oxidation to form ketone or aldehyde derivatives. This reaction is facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions (e.g., acidic or basic environments).
Key Details :
-
Reagents : KMnO₄, CrO₃
-
Conditions : Controlled temperature and pH
-
Products : Ketone (R-C=O) or aldehyde (R-CHO) derivatives
-
Mechanism : Dehydrogenation of the alcohol group to form a carbonyl group.
Reduction Reactions
The hydroxyl group can be reduced to form secondary amine derivatives. Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
Key Details :
-
Reagents : LiAlH₄, NaBH₄
-
Conditions : Inert atmosphere (e.g., nitrogen)
-
Products : Amine derivatives (R-NH₂)
-
Mechanism : Nucleophilic attack on the carbonyl group (if oxidized) or direct reduction of the alcohol.
Substitution Reactions
The piperidine ring undergoes electrophilic substitution with reagents such as alkyl halides or acyl chlorides. The hydrochloride salt’s protonated nitrogen may enhance reactivity in nucleophilic substitution (Sₙ2) mechanisms.
Key Details :
-
Reagents : Alkyl halides (e.g., CH₃I), acyl chlorides (e.g., ClCOCH₃)
-
Conditions : Polar aprotic solvents (e.g., DMF), room temperature
-
Products : Substituted piperidine derivatives
-
Mechanism : Replacement of a leaving group (e.g., -Cl) on the piperidine ring .
Comparison of Reaction Types
| Reaction Type | Reagents | Conditions | Key Products |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Controlled pH/temperature | Ketone/Aldehyde derivatives |
| Reduction | LiAlH₄, NaBH₄ | Inert atmosphere | Amine derivatives |
| Substitution | Alkyl halides, acyl chlorides | Polar aprotic solvents | Substituted piperidine |
Research Insights
-
Biological Applications : The compound’s structural features (piperidine and azetidine rings) enable interactions with enzymes like monoacylglycerol lipase (MAGL), suggesting potential in pain management and inflammation .
-
Reactivity Trends : The hydrochloride salt’s solubility and stability are influenced by the protonated nitrogen, which may alter reaction rates in nucleophilic substitutions .
Scientific Research Applications
Janus Kinase Inhibition
One of the most notable applications of 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride is its role as a Janus kinase (JAK) inhibitor. JAKs are critical in signaling pathways for various cytokines and growth factors, making them significant targets in treating inflammatory diseases and cancers. The compound has been explored for its potential to modulate JAK activity, which could lead to new therapeutic strategies for conditions such as rheumatoid arthritis and certain cancers .
Neuropharmacology
Research indicates that this compound may possess neuroprotective properties. Its structural features suggest potential interactions with neurotransmitter systems, particularly in the modulation of dopamine and serotonin pathways. This aspect is crucial for developing treatments for neurodegenerative disorders and mood disorders .
Building Block in Organic Synthesis
The compound serves as an essential building block in organic synthesis, particularly in the development of more complex piperidine derivatives. Its unique structure allows for various modifications that can lead to the synthesis of novel compounds with potential biological activities .
Case Study 1: JAK Inhibition
In a study investigating the efficacy of various piperidine derivatives as JAK inhibitors, this compound was identified as a promising candidate due to its ability to selectively inhibit JAK1 activity without significant off-target effects. This selectivity is crucial for minimizing side effects associated with broader JAK inhibition .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in animal models of Parkinson's disease. The results indicated that treatment with this compound significantly reduced neuronal loss and improved motor function, suggesting its potential utility in treating neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis highlights structural analogs, their modifications, and implications for drug design:
Structural and Functional Analogues
Table 1: Key Structural Analogs and Their Properties
*Molecular weights estimated based on chemical formulas where explicit data were unavailable.
Key Comparisons
Azetidine-Piperidine Hybrids vs. Simpler Azetidines
- Azetidin-3-ol hydrochloride () lacks the piperidine ring, limiting its conformational diversity compared to this compound. The latter’s piperidine moiety may enhance binding to targets requiring extended hydrophobic or hydrogen-bonding interactions, such as sigma-1 receptors or ion channels .
- The dihydrochloride form of cis-4-(Azetidin-1-yl)-3-fluoropiperidine () introduces fluorine, which often improves metabolic stability and bioavailability. This modification could position it for CNS applications, similar to fluorinated drugs like fluoxetine .
Substituted Analogs
- 3-Methyl-1-(piperidin-4-yl)azetidin-3-ol hydrochloride () adds a methyl group to the azetidine ring, increasing lipophilicity. This may enhance blood-brain barrier penetration, making it suitable for neurotherapeutics, akin to methyl-substituted tropane alkaloids like cocaine ().
- 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride () incorporates an oxazole-phenyl group, a common pharmacophore in kinase inhibitors. This substitution diverges from the base compound’s azetidine-hydroxyl motif, suggesting distinct target profiles .
Piperidine Derivatives in Drug Design
- Haloperidol (), a phenylbutylpiperidine, demonstrates the therapeutic relevance of piperidine in antipsychotics. While this compound lacks aromatic substituents, its hybrid structure could allow modular derivatization for tailored receptor interactions.
- Fentanyl hydrochloride (), a potent opioid, highlights the role of piperidine in pain management. The absence of an anilidopiperidine group in the target compound suggests different mechanisms but underscores piperidine’s versatility .
Biological Activity
1-(Piperidin-4-yl)azetidin-3-ol hydrochloride, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and therapeutic applications based on diverse sources.
Chemical Structure and Properties
This compound is characterized by the presence of both piperidine and azetidine rings, which are known for their roles in various biological activities. The molecular formula is CHClNO, with a molecular weight of approximately 192.69 g/mol. The compound is typically encountered in its hydrochloride form, enhancing its solubility and stability in aqueous environments, making it suitable for medicinal chemistry applications .
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. The piperidine ring structure suggests potential binding to receptors involved in central nervous system pathways. Preliminary studies indicate that this compound may influence neurotransmitter release and receptor activity, although specific mechanisms require further elucidation .
Interaction with Enzymes
Research indicates that compounds similar to this compound may act as inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in chronic pain and inflammation. This suggests a potential role for the compound in modulating the endocannabinoid system, which could lead to therapeutic applications in pain management and neuroprotection .
In Vitro and In Vivo Studies
Pharmacological evaluations have demonstrated that this compound exhibits notable activity against various biological targets:
Case Studies and Applications
This compound has been explored in several case studies focusing on its therapeutic potential:
- Pain Management : Initial studies have shown promise in using this compound as a lead candidate for developing analgesics targeting the endocannabinoid system.
- Neuroprotection : Its ability to interact with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride in laboratory settings?
- Answer : This compound requires strict adherence to chemical hygiene protocols. Key precautions include:
- Use of PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact and inhalation .
- Work in a well-ventilated fume hood due to potential respiratory irritation risks .
- Avoid ignition sources and static electricity during handling, as some piperidine derivatives are combustible .
- In case of accidental exposure, follow first-aid measures outlined in SDS (e.g., rinse skin with water for 15 minutes, seek medical attention for persistent symptoms) .
Q. How can researchers verify the purity and structural identity of this compound?
- Answer : Standard analytical workflows include:
- NMR spectroscopy (¹H/¹³C) to confirm the azetidine-piperidine backbone and hydroxyl group positioning .
- Mass spectrometry (LC-MS/HRMS) to validate molecular weight (e.g., C8H15ClN2O, MW 206.67) .
- HPLC/UV-Vis to assess purity, particularly for detecting impurities from synthetic intermediates (e.g., unreacted piperidin-4-yl precursors) .
Q. What solvents and storage conditions are optimal for this compound?
- Answer :
- Solubility : Polar aprotic solvents (DMSO, DMF) or alcohols (methanol, ethanol) are suitable for dissolution .
- Storage : Store in airtight containers at room temperature (20–25°C) in a dry, dark environment to prevent hydrolysis of the azetidine ring .
Advanced Research Questions
Q. How can synthetic byproducts or impurities be minimized during the preparation of this compound?
- Answer : Common impurities include:
- Residual piperidin-4-yl intermediates : Optimize reaction time and stoichiometry in the azetidine ring-forming step (e.g., cyclization via nucleophilic substitution) .
- Hydrochloride salt byproducts : Use controlled pH during salt formation (e.g., HCl gas titration in anhydrous ethanol) .
- Oxidation products : Add antioxidants (e.g., BHT) or conduct reactions under inert gas (N2/Ar) to protect the hydroxyl group .
Q. What strategies are effective for resolving contradictory stability data in different experimental conditions?
- Answer : Contradictions often arise from:
- pH-dependent degradation : Perform accelerated stability studies (40°C/75% RH) across pH 3–9 to identify degradation pathways (e.g., azetidine ring opening at acidic pH) .
- Thermal decomposition : Use TGA/DSC to determine decomposition thresholds and correlate with storage recommendations .
- Light sensitivity : Compare UV stability in amber vs. clear glass containers to assess photodegradation risks .
Q. How can the compound’s reactivity be exploited in medicinal chemistry applications?
- Answer : The hydroxyl and piperidine groups enable:
- Pharmacophore design : Functionalize the hydroxyl group via esterification or sulfonation to modulate bioavailability .
- Targeted delivery : Conjugate with boronic acid or peptide motifs for selective enzyme/protein binding (e.g., protease inhibitors) .
- Salt forms : Compare hydrochloride with other salts (e.g., trifluoroacetate) to optimize solubility and crystallinity .
Methodological Considerations
Q. What in vitro assays are suitable for evaluating biological activity?
- Answer : Prioritize assays aligned with piperidine/azetidine pharmacology:
- Kinase inhibition : Use fluorescence polarization assays to screen for MAPK/PI3K inhibition .
- Receptor binding : Radioligand displacement assays (e.g., σ or opioid receptors) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .
Q. How can researchers address limited ecotoxicological data for this compound?
- Answer : Conduct tiered risk assessments:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
